
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a substituted phenyl ring containing chloro, ethoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-methylphenylamine, is synthesized through a series of reactions involving chlorination, ethoxylation, and methylation of aniline derivatives.
Cyclopropanation: The substituted phenylamine is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The cyclopropane ring and substituted phenyl group can interact with active sites of enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.
Comparación Con Compuestos Similares
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide can be compared with similar compounds such as:
N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-ethoxyphenyl)cyclopropanecarboxamide: Lacks the methyl group, which can influence its chemical properties and interactions.
N-(3-Chloro-5-methylphenyl)cyclopropanecarboxamide: Lacks the ethoxy group, potentially altering its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
90257-55-9 |
|---|---|
Fórmula molecular |
C13H16ClNO2 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
N-(3-chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-8(2)6-10(7-11(12)14)15-13(16)9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
NKSRSSAPWWPDLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1C)NC(=O)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


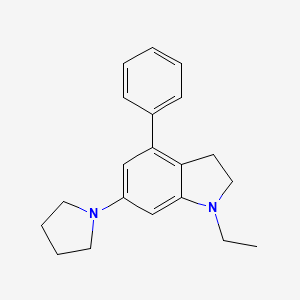
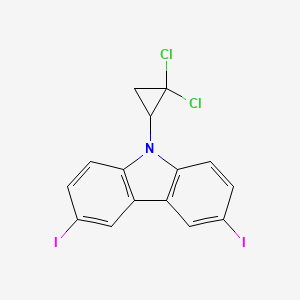
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)


methanone](/img/structure/B14371605.png)


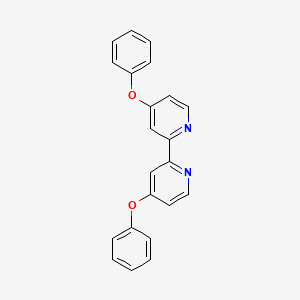
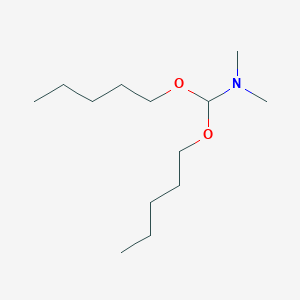
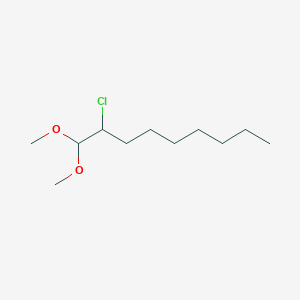
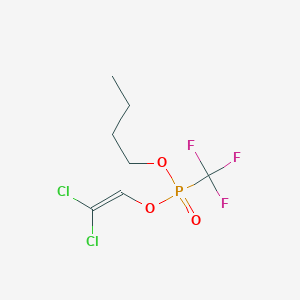
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
